Methyl 4-[(4-bromophenoxy)methyl]benzoate
Description
Methyl 4-[(4-bromophenoxy)methyl]benzoate is an aromatic ester featuring a brominated phenoxymethyl substituent at the para position of the benzoate ring. The compound combines a methyl ester group with a bromophenoxy moiety, which confers unique electronic and steric properties. Its structure is characterized by a flexible methylene bridge (-CH$_2$-) linking the bromophenoxy group to the benzoate core, distinguishing it from simpler para-substituted derivatives.
Properties
IUPAC Name |
methyl 4-[(4-bromophenoxy)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-4-2-11(3-5-12)10-19-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAKTODZCDMEAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[(4-bromophenoxy)methyl]benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromophenol with methyl 4-formylbenzoate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then esterified to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-bromophenoxy)methyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like tetrahydrofuran.
Major Products Formed
Substitution: Products include substituted phenoxybenzoates.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include alcohols and other reduced derivatives.
Scientific Research Applications
Methyl 4-[(4-bromophenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of biochemical pathways and as a probe in biological assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-bromophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The bromophenoxy group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which influence its reactivity and binding affinity. The compound can modulate biochemical pathways by interacting with enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences and similarities between Methyl 4-[(4-bromophenoxy)methyl]benzoate and analogous compounds:
Physicochemical Properties
- Lipophilicity: The bromine atom in this compound increases hydrophobicity compared to chloro or fluoro analogs (e.g., C3 and C4 in ), enhancing membrane permeability.
- Thermal Stability : Unlike Schiff base esters (e.g., ), the target compound lacks extended conjugated systems, resulting in lower mesomorphic transition temperatures.
- Spectroscopic Signatures : The methylene bridge in the target compound splits $^1$H NMR signals (e.g., -CH$_2$-O- at δ 4.5–5.0 ppm), distinct from direct ether-linked analogs .
Stability and Reactivity
- The ester group in this compound confers hydrolytic stability under neutral conditions, unlike aldehyde-containing analogs (e.g., ), which are prone to oxidation.
- Bromine’s electron-withdrawing effect activates the aromatic ring for electrophilic substitution, enabling further functionalization .
Biological Activity
Methyl 4-[(4-bromophenoxy)methyl]benzoate, with the molecular formula C₁₄H₁₁BrO₃ and a molecular weight of approximately 307.14 g/mol, is an organic compound that has garnered interest due to its potential biological activities. Despite limited research specifically on this compound, studies on similar derivatives suggest a range of biological interactions and applications.
Chemical Structure and Properties
The compound features a bromophenoxy group attached to a benzoate moiety , contributing to its unique chemical properties. The presence of the bromine atom may enhance its reactivity towards biological targets, making it a candidate for further exploration in medicinal chemistry. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁BrO₃ |
| Molecular Weight | 307.14 g/mol |
| CAS Number | 21120-75-2 |
| LogP | 4.028 |
Biological Activity Overview
Current literature indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Some studies have shown that related compounds can inhibit tumor cell proliferation, suggesting potential anticancer properties. For instance, compounds with similar structures have been evaluated for their effects on specific cancer cell lines, demonstrating significant inhibitory effects on cell viability .
- Enzyme Inhibition : Research into structurally related benzoates has highlighted their potential as inhibitors of key enzymes involved in cancer metabolism, such as carbonic anhydrase IX (CAIX). These compounds exhibited high binding affinities, indicating their potential as therapeutic agents .
- Reactivity with Biological Molecules : The bromine atom in the structure may facilitate interactions with proteins or nucleic acids, which could be explored in future studies to understand the compound's role in biological systems.
Case Studies and Research Findings
- Antitumor Evaluation : A study focused on the design and synthesis of N-substituted compounds showed that certain derivatives exhibited potent inhibitory activity against tumor cell lines. For example, compounds designed with specific substitutions on the phenyl ring demonstrated enhanced antitumor efficacy compared to their predecessors .
- Enzyme Binding Studies : Investigations into enzyme interactions revealed that certain methyl halo-substituted benzoates displayed selective inhibition against CAIX, with binding affinities significantly lower than those observed for other isoforms. This selectivity suggests that modifications in the compound's structure can lead to enhanced biological activity .
- Synthesis and Reactivity : The synthesis pathways for this compound highlight its potential as a building block for more complex molecules. The compound can be synthesized through various methods that involve nucleophilic substitution reactions, which are crucial for developing new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
